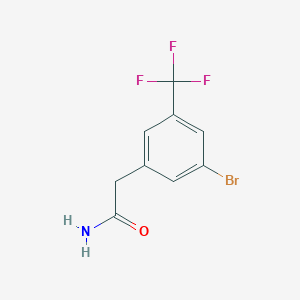
4-Hydroxy-3-(2-oxoethyl)phenethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-(2-oxoethyl)phenethyl acetate is an organic compound that belongs to the class of phenethyl acetates This compound is characterized by the presence of a hydroxy group, an oxoethyl group, and an acetate group attached to a phenethyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(2-oxoethyl)phenethyl acetate can be achieved through several synthetic routes. One common method involves the acetylation of 4-Hydroxy-3-(2-oxoethyl)phenethyl alcohol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Another synthetic route involves the use of 4-Hydroxy-3-(2-oxoethyl)phenethyl chloride, which can be reacted with sodium acetate in an aprotic solvent like dimethylformamide (DMF) to yield the desired acetate compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Catalysts and solvents are selected to minimize environmental impact and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-(2-oxoethyl)phenethyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxoethyl group can be reduced to an ethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
Oxidation: 4-Oxo-3-(2-oxoethyl)phenethyl acetate.
Reduction: 4-Hydroxy-3-(2-ethyl)phenethyl acetate.
Substitution: 4-Hydroxy-3-(2-oxoethyl)phenethyl alcohol.
Applications De Recherche Scientifique
4-Hydroxy-3-(2-oxoethyl)phenethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-(2-oxoethyl)phenethyl acetate involves its interaction with specific molecular targets and pathways. The hydroxy and oxoethyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The acetate group may enhance the compound’s lipophilicity, facilitating its transport across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-3-(2-oxoethyl)phenethyl alcohol
- 4-Hydroxy-3-(2-oxoethyl)phenethyl chloride
- 4-Hydroxy-3-(2-oxoethyl)phenethyl methyl ether
Uniqueness
4-Hydroxy-3-(2-oxoethyl)phenethyl acetate is unique due to the presence of both hydroxy and oxoethyl groups, which confer distinct chemical reactivity and potential biological activity. Its acetate ester form enhances its stability and solubility compared to its alcohol counterpart.
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-[4-hydroxy-3-(2-oxoethyl)phenyl]ethyl acetate |
InChI |
InChI=1S/C12H14O4/c1-9(14)16-7-5-10-2-3-12(15)11(8-10)4-6-13/h2-3,6,8,15H,4-5,7H2,1H3 |
Clé InChI |
VTNJCSMVAXSTEF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCC1=CC(=C(C=C1)O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



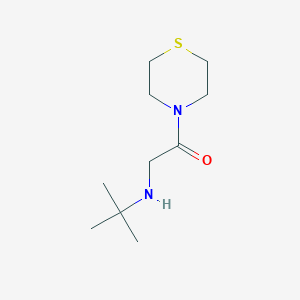

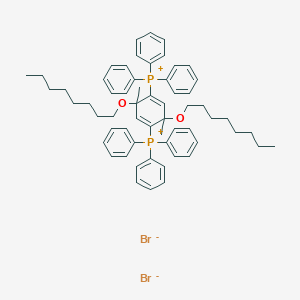
![1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione](/img/structure/B12861287.png)

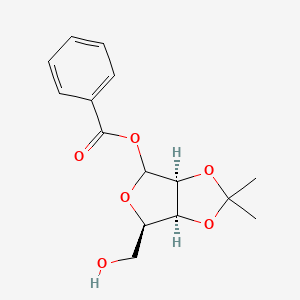
![(1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861311.png)

![2-Methyl-7-nitrobenzo[d]oxazole](/img/structure/B12861313.png)
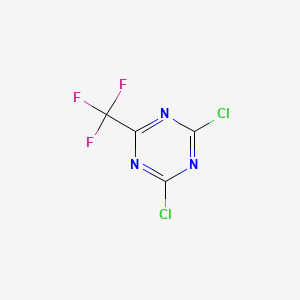
![2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole](/img/structure/B12861322.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B12861327.png)
